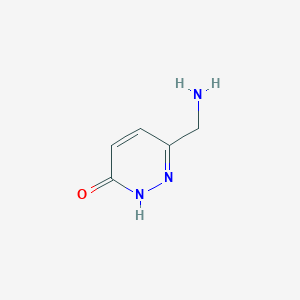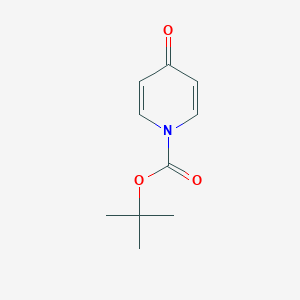
3(2H)-Pyridazinone, 6-(aminomethyl)-
Overview
Description
3(2H)-Pyridazinone, 6-(aminomethyl)-, is a chemical compound that has been the subject of various studies due to its potential pharmacological activities and its role as an intermediate in the synthesis of various drugs. The compound has been explored for its antibacterial properties, platelet aggregation inhibiting and hypotensive activities, and as a key synthetic intermediate for cardiotonic agents such as levosimendan .
Synthesis Analysis
The synthesis of 3(2H)-Pyridazinone derivatives has been approached through different methods. One study reported a green paired electrochemical synthesis of related derivatives, which involved anodic oxidation of aminodiphenylamine in the presence of nitrile derivatives . Another paper described the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which showed significant pharmacological effects . Additionally, a regioselective one-pot, three-component synthesis of 4-cyano-3(2H)-pyridazinones in water was developed, demonstrating an efficient and environmentally friendly approach . The synthesis development of amino-3(2H)-pyridazinone was also reviewed, highlighting various methods based on different reaction reagents .
Molecular Structure Analysis
The molecular structure of 3(2H)-Pyridazinone, 6-(aminomethyl)-, and its derivatives is crucial for their biological activity. The presence of the aminomethyl group and other substituents on the pyridazinone ring influences the compound's pharmacological properties. For instance, the introduction of a 6-aryl group and a 5-methyl group has been shown to be important for the cardiotonic activity of certain derivatives .
Chemical Reactions Analysis
3(2H)-Pyridazinone derivatives undergo various chemical reactions that are essential for their pharmacological applications. For example, the 6-aryl-5-halo-3(2H)-pyridazinones can lead to 5-alkylamino derivatives, which have been tested as platelet aggregation inhibitors . The photochemical ring contraction of 3(2H)-pyridazinones to 1-amino-Δ3-pyrrolin-2-ones has also been studied, revealing a novel type of ring contraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3(2H)-Pyridazinone derivatives are influenced by their molecular structure. Efficient preparative separation of enantiomers of a key synthetic intermediate for levosimendan was achieved using polysaccharide-based stationary phases in chromatography, highlighting the importance of chiral separation in the pharmaceutical industry . The study of the synthesis of new derivatives also includes the investigation of their behavior towards various reagents, which is essential for understanding their reactivity and potential as pharmaceutical intermediates .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactions
The compound has been a focus in the synthesis of heterocyclic compounds due to its versatility. For example, a series of pyridazinones were synthesized from benzil monohydrazones, which were then converted to chloro derivatives and reacted with aromatic amines to form new aminoaryl pyridazines. These compounds were explored for antimicrobial activities, although they showed limited activity (Alonazy, Al-Hazimi, & Korraa, 2009).
Development as Fine Chemical Intermediates
The compound is highlighted as an important fine chemical intermediate in the fields of pesticide and medicine. The synthesis methods for amino-3(2H)-pyridazinones vary based on the reaction reagents, showcasing the chemical's adaptability in creating specialized molecules (Xin-ling, 2005).
Applications in Pharmaceutical Research
Drug Synthesis and Biological Activities
Research into the compound has led to the synthesis of novel derivatives with potential pharmaceutical applications. For instance, the synthesis of N-functionalized polyfluoropyridazin-3(2H)-one derivatives demonstrates the compound's utility in generating polysubstituted analogues with useful biological properties, potentially applicable within pharmaceutical and agrochemical industries (Pattison et al., 2009).
Enantiomeric Separation for Drug Development
The compound's derivatives have been subjected to enantiomeric separation, critical in the development of chirally pure pharmaceuticals. For example, the separation of enantiomers of a derivative was accomplished using polysaccharide-based stationary phases, demonstrating the compound's significance in the preparation of cardioactive agents like levosimendan (Cheng et al., 2019).
Advanced Material and Chemical Development
Scaffold for Novel Compounds
The pyridazinone framework serves as a scaffold for developing advanced materials and chemicals with specific properties. Sequential nucleophilic substitution reactions of pyridazinones have been explored to synthesize various disubstituted and ring-fused pyridazinone systems, which may have implications in drug discovery (Pattison et al., 2009).
properties
IUPAC Name |
3-(aminomethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZLIGMQLGJAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)






![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)



